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molecular formula C7H5BFNO2 B1630981 4-Cyano-3-fluorophenylboronic acid CAS No. 843663-18-3

4-Cyano-3-fluorophenylboronic acid

Cat. No. B1630981
M. Wt: 164.93 g/mol
InChI Key: DECWLXUOZUMPBF-UHFFFAOYSA-N
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Patent
US08901123B2

Procedure details

A solution of 2-fluoro-4-bromobenzonitrile (18, 12.5 Kg, 62.5 mol) in anhydrous tetrahydrofuran (THF, 30 L) was treated with a solution of isopropylmagnesium chloride generated from magnesium (Mg, 1.8 Kg, 150 mol, 1.2 equiv) an 2-chloropropane (7.2 Kg, 92 mol, 1.47 equiv) in THF (20 L) and 2-(2-(dimethylamino)ethoxy)-N,N-dimethylethanamine (11 Kg, 69 mol, 1.1 equiv) at room temperature. The resulting mixture was then stirred at 12-20° C. for an additional 2 h before being treated with trimethylborate (9 Kg, 86.7 mol, 1.4 equiv) at 10-15° C. The reaction mixture was stirred at 7-16° C. for 40 min. When TLC and LC/MS showed that the reaction was deemed complete, the reaction mixture was quenched with 1 N aqueous hydrochloric acid (HCl, 35 Kg) at room temperature. The quenched aqueous reaction mixture was then extracted with ethyl acetate (EtOAc, 4×35 L). The combined organic extracts were washed with water (50 L), dried over magnesium sulfate (MgSO4), and concentrated under the reduced pressure. The residual solids were then recrystallized from acetonitrile (20 L) and hexanes (45 L) to afford the corresponding crude 3-fluoro-4-cyanophenyl boronic acid (5.0 Kg, 48% yield).
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
1.8 kg
Type
reactant
Reaction Step Two
Quantity
7.2 kg
Type
reactant
Reaction Step Three
Quantity
11 kg
Type
reactant
Reaction Step Four
Quantity
9 kg
Type
reactant
Reaction Step Five
Name
Quantity
20 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([Mg]Cl)(C)C.[Mg].ClC(C)C.CN(C)CCOCCN(C)C.C[O:33][B:34](OC)[O:35]C>O1CCCC1>[F:1][C:2]1[CH:9]=[C:8]([B:34]([OH:35])[OH:33])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
12.5 kg
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
30 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.8 kg
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
7.2 kg
Type
reactant
Smiles
ClC(C)C
Step Four
Name
Quantity
11 kg
Type
reactant
Smiles
CN(CCOCCN(C)C)C
Step Five
Name
Quantity
9 kg
Type
reactant
Smiles
COB(OC)OC
Step Six
Name
Quantity
20 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 (± 4) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at 12-20° C. for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 7-16° C. for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1 N aqueous hydrochloric acid (HCl, 35 Kg) at room temperature
EXTRACTION
Type
EXTRACTION
Details
The quenched aqueous reaction mixture was then extracted with ethyl acetate (EtOAc, 4×35 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (50 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solids were then recrystallized from acetonitrile (20 L) and hexanes (45 L)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C#N)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 kg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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